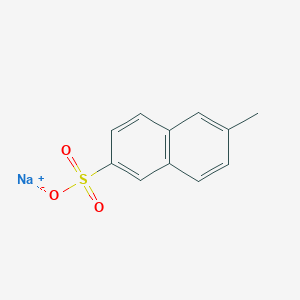

Sodium menasylate

Beschreibung

Sodium menasylate (6-methyl-2-naphthalenesulfonate) is a specialized sulfonate salt used in organic synthesis, particularly in trifluoroacetylation reactions. Its naphthalene backbone and sulfonate group enhance reactivity in electrophilic substitutions. Key applications include the synthesis of protected N-methyl D-fucosamine derivatives, where it facilitates trifluoroacetylation of glycals with a 69% yield under optimized conditions . Unlike other sulfonates, this compound’s reactivity remains unaffected by nitrobenzene, making it advantageous in complex reaction environments .

Eigenschaften

CAS-Nummer |

13035-04-6 |

|---|---|

Molekularformel |

C11H9NaO3S |

Molekulargewicht |

244.24 g/mol |

IUPAC-Name |

sodium;6-methylnaphthalene-2-sulfonate |

InChI |

InChI=1S/C11H10O3S.Na/c1-8-2-3-10-7-11(15(12,13)14)5-4-9(10)6-8;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1 |

InChI-Schlüssel |

WCUGDZILGGPIEZ-UHFFFAOYSA-M |

SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-].[Na+] |

Isomerische SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-].[Na+] |

Andere CAS-Nummern |

13035-04-6 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sodium menasylate can be synthesized through the sulfonation of 6-methylnaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide or sodium carbonate. The reaction typically involves heating 6-methylnaphthalene with concentrated sulfuric acid to introduce the sulfonic acid group. The resulting sulfonic acid is then neutralized with a sodium base to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where 6-methylnaphthalene is fed into a reactor containing sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide or sodium carbonate, and the product is isolated through filtration and drying.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium menasylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Oxidation of this compound can yield sulfonic acid derivatives with additional functional groups.

Reduction: Reduction reactions typically produce sulfonate salts.

Substitution: Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Sodium menasylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

Biology: The compound is employed in biochemical assays and as a reagent in various biological experiments.

Industry: The compound is widely used in the production of surfactants, dispersants, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Sodium menasylate involves its interaction with molecular targets through its sulfonic acid group. This group can form strong ionic bonds with positively charged sites on proteins and other biomolecules, affecting their structure and function. The compound can also participate in various chemical reactions, altering the properties of the molecules it interacts with.

Vergleich Mit ähnlichen Verbindungen

Sodium Menasylate vs. Sodium Acetate

Key Differences :

This compound vs. Sodium Chloroacetate

Key Differences :

This compound vs. Sodium Cacodylate

Key Differences :

This compound vs. Sodium Sulfosuccinates

Q & A

Q. How can researchers optimize the synthesis of sodium menasylate from 2-methylnaphthalene?

this compound is synthesized via sulfonation of 2-methylnaphthalene using concentrated sulfuric acid at 90–100°C for 6 hours. Key challenges include separating unreacted 2-methylnaphthalene and sulfone by-products via benzene extraction. The sodium salt is precipitated using saturated NaCl, followed by recrystallization from water. Yields typically range from 25–40%, influenced by reaction temperature control and purity during recrystallization . Methodological improvements could focus on solvent selection (e.g., acetone reflux to remove impurities) or alternative acid catalysts to reduce by-products.

Q. What spectroscopic techniques are used to characterize this compound and its derivatives?

Ultraviolet (UV) spectroscopy is critical for monitoring this compound and its derivatives. Ethyl menasylate exhibits maxima at 282 nm (ε = 5650), 311 nm (ε = 1240), and 326 nm (ε = 936) in 95% ethanol. Menasylic acid shows distinct maxima at 278 nm (ε = 5470) and 308 nm (ε = 393), with a 20-fold difference in absorbance at 326 nm compared to its ester. This spectral divergence enables precise kinetic studies of trifluoroacetolysis reactions . Researchers should validate spectra under consistent solvent conditions and use trifluoroacetic acid-free environments to avoid interference.

Q. How should raw data from this compound experiments be recorded to ensure reproducibility?

Adopt standardized lab notebooks with tables for raw data (e.g., absorbance values, reaction times, yields). For kinetic studies, document initial and "infinite" absorbance at 326 nm, ensuring correlation coefficients >0.9999 for accuracy . Avoid altering data post-collection; instead, note anomalies (e.g., unexpected by-products like 2-methylnaphthalene at >130°C). Use appendices for large datasets (e.g., trifluoroacetolysis rates) and highlight processed data in the main text .

Advanced Research Questions

Q. How do trifluoroacetolysis rates of this compound derivatives vary with structural modifications?

The trifluoroacetolysis of 2-phenylethyl menasylate (I) and 2-(p-methoxyphenyl)ethyl menasylate (II) can be monitored via UV absorbance at 326 nm. For compound I, absorbance decreases from 0.733 to 0.060 over 10 half-lives, while nitrophenyl-substituted derivatives (III) show smaller changes (0.582 to 0.339). Structural modifications alter electron density, affecting reaction rates. Advanced studies should compare these rates with computational models (e.g., DFT calculations) to predict substituent effects .

Q. What methodological approaches resolve contradictions between this compound reactivity data and prior sulfonate ester studies?

this compound exhibits reactivity comparable to tosylates in trifluoroacetolysis, but discrepancies may arise from solvent polarity or temperature. To address contradictions:

- Replicate experiments under identical conditions (e.g., 95% ethanol solvent, 25°C).

- Use controlled kinetic studies (e.g., pseudo-first-order conditions) to isolate variables.

- Compare data with Nordländer and Deadman’s tosylate studies, noting differences in leaving-group stability or steric effects . Publish raw datasets and statistical analyses to enhance transparency .

Q. How can systematic reviews synthesize existing data on this compound’s applications in organic synthesis?

Systematic reviews should:

- Define inclusion criteria (e.g., peer-reviewed studies on menasylate ester reactions).

- Extract data on yields, reaction conditions, and analytical methods.

- Use meta-analysis tools to assess trends (e.g., solvent effects on sulfonation efficiency).

- Highlight knowledge gaps, such as limited data on enantioselective applications. Cross-reference with databases like Google Dataset Search for unpublished datasets .

Methodological Design & Data Analysis

Q. What statistical methods are appropriate for analyzing this compound kinetic data?

Apply linear regression to absorbance-time plots for pseudo-first-order kinetics. For multi-substrate reactions, use nonlinear regression (e.g., Michaelis-Menten models). Report 95% confidence intervals and p-values for rate constants. Address uncertainties (e.g., ±0.5°C temperature fluctuations) in error propagation analyses .

Q. How should researchers design experiments to compare this compound with other sulfonate esters?

- Controlled Variables: Fixed temperature, solvent, and substrate concentration.

- Metrics: Reaction rates, yields, and by-product profiles.

- Analytical Tools: Combine UV spectroscopy (for kinetics) and HPLC (for purity).

- Benchmarking: Compare with tosylates or mesylates using published reactivity scales .

Data Presentation & Publication

Q. What are best practices for visualizing this compound data in publications?

Q. How should conflicting data be addressed in the discussion section?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.